N1-Butyl-N1,2-dimethylbenzene-1,4-diamine

描述

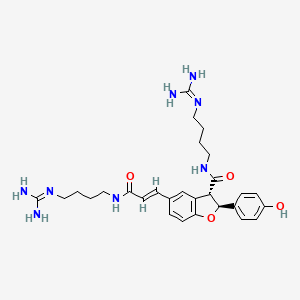

“N1-Butyl-N1,2-dimethylbenzene-1,4-diamine” is a chemical compound with the molecular formula C12H20N2 . It falls under the categories of Aromatic Heterocycles, Amines, Tertiary Amines, Aromatic Cyclic Structures, Primary Amines, Anilines, and Aromatic Primary Amines .

Molecular Structure Analysis

“N1-Butyl-N1,2-dimethylbenzene-1,4-diamine” contains a total of 34 atoms; 20 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .科学研究应用

Electrochromic Poly(ether sulfones)

A study on the synthesis and characteristics of novel electrochromic poly(ether sulfones) with dimethylamino substituents highlights the development of electroactive aromatic poly(ether sulfones) that are solution-cast into tough, amorphous films. These films demonstrate high coloration contrast and excellent electrochemical stability, indicating potential applications in electrochromic devices (Huang et al., 2021).

Gas Transport Properties of Semifluorinated Polyamides

Research on di-tert-butyl containing semifluorinated poly(ether amide)s focuses on their synthesis, characterization, and gas transport properties. These materials exhibit high thermal stability, optical transparency, and significant tensile strength, making them suitable for membrane-based gas separation applications (Bandyopadhyay et al., 2013).

Low Dielectric Constant Polyimides

A paper on novel polyimides derived from unsymmetric 1,4-Bis(4-aminophenoxy)-2,6-di-tert-butylbenzene demonstrates how the introduction of asymmetric di-tert-butyl groups can effectively increase interchain distance, decrease intermolecular force, and improve the solubility of the resulting polymers. These properties are beneficial for applications requiring low dielectric constants (Chern & Tsai, 2008).

Corrosion Inhibition

An investigation into the corrosion inhibition of mild steel using novel bis Schiff’s bases as corrosion inhibitors reveals that these compounds exhibit high corrosion inhibition efficiency. Their action is attributed to the adsorption of inhibitor molecules on the metal surface, suggesting potential industrial applications in protecting steel surfaces (Singh & Quraishi, 2016).

Atmospheric Diamines and Sulfuric Acid Interactions

A study on the molecular interactions between atmospheric diamines and sulfuric acid using computational methods found that diamines could stabilize sulfuric acid complexes efficiently. This suggests that diamines might play a significant role in the atmospheric nucleation process, impacting cloud formation and climate models (Elm et al., 2016).

安全和危害

When handling “N1-Butyl-N1,2-dimethylbenzene-1,4-diamine”, it’s important to take several safety precautions. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be used only outdoors or in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace .

属性

IUPAC Name |

1-N-butyl-1-N,2-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-4-5-8-14(3)12-7-6-11(13)9-10(12)2/h6-7,9H,4-5,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGXRDDKEUKHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=C(C=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Butyl-N1,2-dimethylbenzene-1,4-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1419906.png)

![(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine](/img/structure/B1419909.png)

![2,8-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419910.png)

![(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine](/img/structure/B1419914.png)

![({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1419924.png)

![[2-(4-Methylphenyl)indolizin-3-yl]methanamine](/img/structure/B1419926.png)

acetate](/img/structure/B1419927.png)